molecular formula C9H9NO B2465213 4-Methoxy-3-methylbenzonitrile CAS No. 53078-71-0

4-Methoxy-3-methylbenzonitrile

Cat. No. B2465213
CAS RN: 53078-71-0
M. Wt: 147.177
InChI Key: NMVJHSDSGDKQIR-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzonitrile is a chemical compound with the CAS Number: 53078-71-0 . Its molecular weight is 147.18 and its IUPAC name is 4-methoxy-3-methylbenzonitrile . The InChI code for this compound is 1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylbenzonitrile can be represented by the formula C9H9NO . This indicates that it is composed of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

4-Methoxy-3-methylbenzonitrile is a solid substance . and is stored at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

4-Methoxy-3-methylbenzonitrile is involved in various synthetic processes. An improved synthesis method for 1-chloro-6-methoxy-isoquinolin-3-ol derivatives, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, was developed. This method is less hazardous and more reproducible than previous ones (Zheng et al., 2009). Additionally, 4-Methoxybenzonitrile (anisnitrile) has been identified as a novel mushroom tyrosinase inhibitor, showcasing its potential in biological applications (Nihei & Kubo, 2019).

Spectroscopic Investigations

Spectroscopic studies of related compounds, such as 4-Bromo-3-methylbenzonitrile, have been conducted. These studies focus on electronic structure, vibrational properties, and other characteristics, providing insights into the molecular behavior of similar compounds (Shajikumar & Raman, 2018).

Thermochemical Properties

The thermochemical properties of various methylbenzonitriles, including their enthalpies of formation and vaporization, have been experimentally and theoretically analyzed. This research is essential for understanding the stability and reactivity of these compounds (Zaitseva et al., 2015).

Corrosion Inhibition

Derivatives of benzonitriles have been investigated as corrosion inhibitors. Studies on 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to 4-methoxy-3-methylbenzonitrile, have shown promising results in protecting metals like steel and aluminum from corrosion (Verma et al., 2015).

Pharmaceutical Synthesis

In the pharmaceutical industry, compounds like 4-Methoxy-3-methylbenzonitrile are utilized in the synthesis of various drugs. For example, the synthesis of Apremilast, an anti-inflammatory drug, involves the use of related benzonitrile compounds (Shan et al., 2015).

Antibacterial Activity

Some derivatives of benzonitriles have demonstrated antibacterial activity. Research on heterocyclic compounds derived from chalcone and benzonitrile shows potential in combating bacterial infections (Khan, 2017).

Safety and Hazards

The safety information for 4-Methoxy-3-methylbenzonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVJHSDSGDKQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20 (30.9 g, 0.187 mole) in of acetic anhydride (200 ml) heated at reflux for 1.5 hours, cooled to room temperature and poured with vigorous stirring into 2N aqueous Na2CO3 (2 L). Overnight refrigeration gave a solid which was collected, washed with water, and dried to give 25.6 grams (93%) of 21 m.p. 48°-50°.
Name
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

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